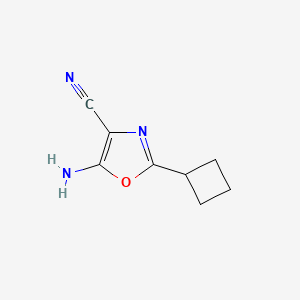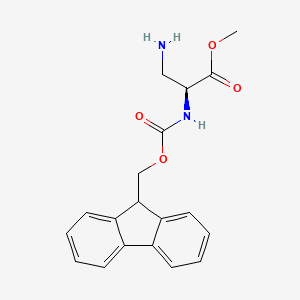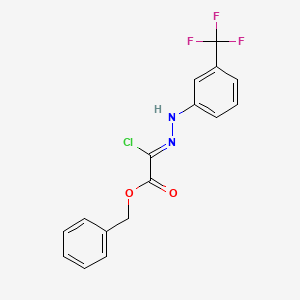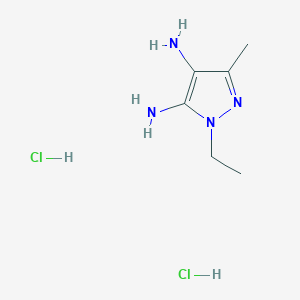
1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent amination to introduce the diamine functionality. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diamine groups can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Applications De Recherche Scientifique
1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with various receptors and ion channels, modulating their activity and leading to physiological effects .
Comparaison Avec Des Composés Similaires
- 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 1,3-Dimethyl-1H-pyrazol-4-ylamine dihydrochloride
Comparison: 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C6H14Cl2N4 |
|---|---|
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
2-ethyl-5-methylpyrazole-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-10-6(8)5(7)4(2)9-10;;/h3,7-8H2,1-2H3;2*1H |
Clé InChI |
JEVKGCVPFBTXIN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


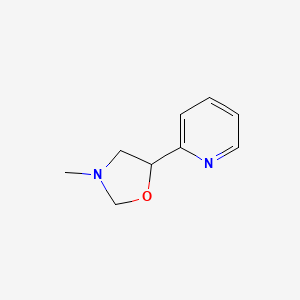
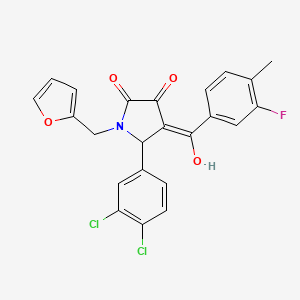
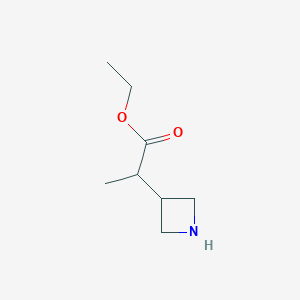

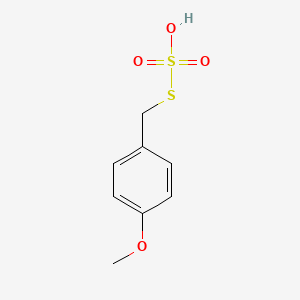
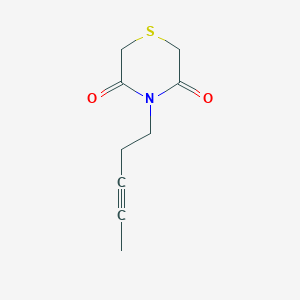


![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)

